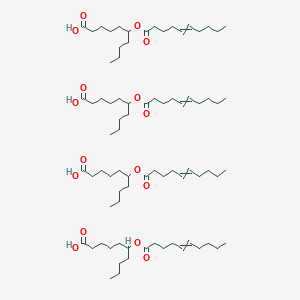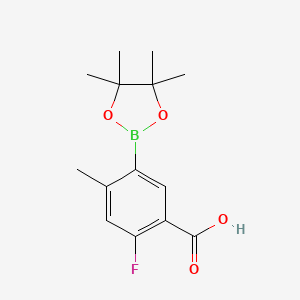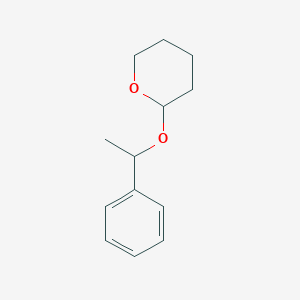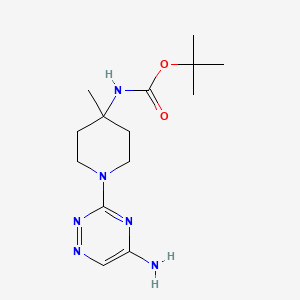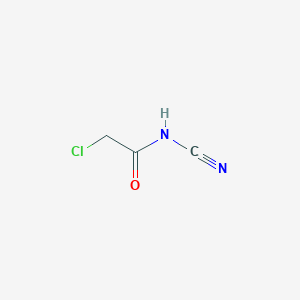
Acetamide, 2-chloro-N-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-cyano- is an organic compound characterized by the presence of a chloro group and a cyano group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetamide, 2-chloro-N-cyano- typically involves the reaction of chloroacetamide with cyanogen bromide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chloro group with the cyano group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of acetamide, 2-chloro-N-cyano- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Safety Measures: Proper handling of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-chloro-N-cyano- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the cyano group.
Condensation Reactions: Catalysts such as acids or bases to promote the formation of heterocycles.
Major Products:
Substitution Products: Aminoacetamide, thioacetamide, etc.
Hydrolysis Products: Carboxamide, carboxylic acid.
Condensation Products: Various heterocyclic compounds.
Scientific Research Applications
Acetamide, 2-chloro-N-cyano- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetamide, 2-chloro-N-cyano- involves its interaction with various molecular targets. The chloro and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Acetamide, 2-cyano-: Lacks the chloro group, leading to different reactivity and applications.
Acetamide, 2-chloro-:
Cyanoacetamide: Contains a cyano group but lacks the chloro group, resulting in distinct properties.
Uniqueness: Acetamide, 2-chloro-N-cyano- is unique due to the presence of both chloro and cyano groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications.
Properties
Molecular Formula |
C3H3ClN2O |
|---|---|
Molecular Weight |
118.52 g/mol |
IUPAC Name |
2-chloro-N-cyanoacetamide |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3(7)6-2-5/h1H2,(H,6,7) |
InChI Key |
TWFQQPGUKKGVRY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
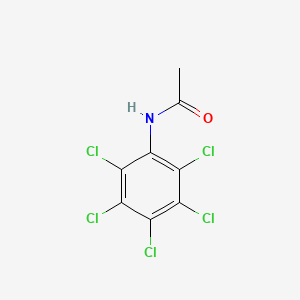
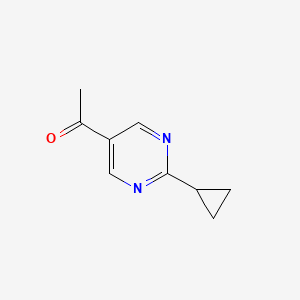
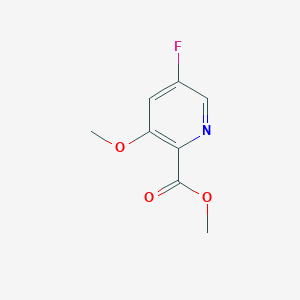
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
